![molecular formula C8H9Cl2N3O2 B12553928 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole CAS No. 177937-86-9](/img/structure/B12553928.png)
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of chloro, chloromethyl, and nitro functional groups
Métodos De Preparación
The synthesis of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-chloromethylpropene, which can be synthesized from 2-amino-2-hydroxymethylpropane-1,3-diol through a series of reactions . The final step involves the nitration of the imidazole ring to introduce the nitro group .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the propene moiety can undergo addition reactions with various reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, nucleophiles for substitution, and electrophiles for addition reactions .
Aplicaciones Científicas De Investigación
2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar compounds include:
3-Chloro-2-chloromethyl-1-propene: Shares the chloro and chloromethyl groups but lacks the nitro group.
1,1-Bis(chloromethyl)ethylene: Contains similar functional groups but differs in the overall structure.
The uniqueness of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
177937-86-9 |
|---|---|
Fórmula molecular |
C8H9Cl2N3O2 |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2-[3-chloro-2-(chloromethyl)prop-1-enyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-12-7(2-6(3-9)4-10)11-5-8(12)13(14)15/h2,5H,3-4H2,1H3 |
Clave InChI |
IYEJQGLODJDTHN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C=C(CCl)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


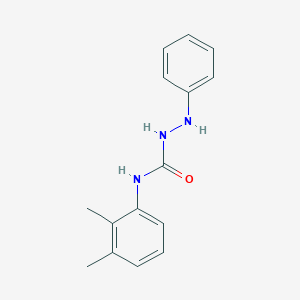


![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
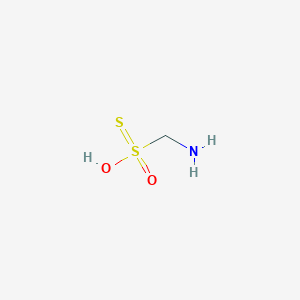
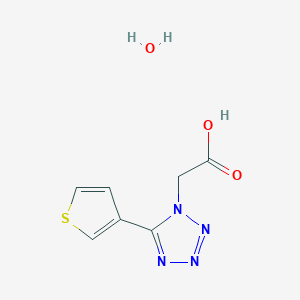


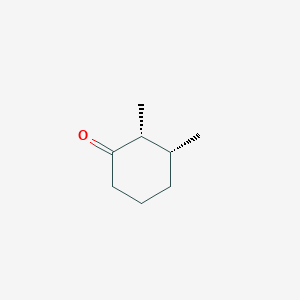
![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
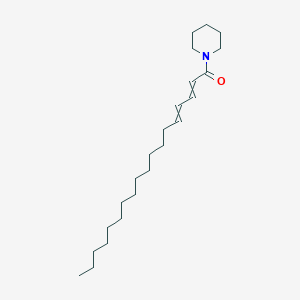
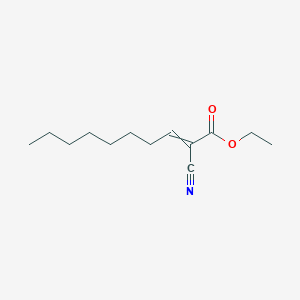
![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
